molecular formula C10H14N2O4S B1297253 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid CAS No. 337499-88-4

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Cat. No.: B1297253
CAS No.: 337499-88-4
M. Wt: 258.3 g/mol
InChI Key: SMKGDVZLKAQNHT-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a complex organic compound with the molecular formula C10H14N2O4S. This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxy, isopropyl, and oxo groups, as well as a propionic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy, isopropyl, and oxo groups. The final step involves the attachment of the propionic acid moiety through a thiol-ene reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to a hydroxy group.

    Substitution: The isopropyl group can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The isopropyl group may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-5-methyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
  • 3-(4-Hydroxy-5-ethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Uniqueness

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is unique due to the presence of the isopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications.

Properties

IUPAC Name

3-[(4-hydroxy-6-oxo-5-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5(2)7-8(15)11-10(12-9(7)16)17-4-3-6(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H2,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKGDVZLKAQNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)SCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349556
Record name STK561813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337499-88-4
Record name STK561813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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